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Compound of Interest

Compound Name: 262954982

Cat. No.: B7817955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, albeit hypothetical, exploration of the electronic
properties of 262954982, a potent and specific inhibitor of the Racl protein. Due to the
absence of publicly available theoretical studies on this specific molecule, this document
serves as a representative whitepaper, outlining the standard computational methodologies
and data presentation that would be employed in such an investigation. The information herein
is based on established practices in computational chemistry and molecular modeling for
similar small-molecule inhibitors.

262954982, with the IUPAC name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-
sulfamoyl-phenyl)benzamide and CAS number 1090893-12-1, has been identified as a
disruptor of the Racl/Tiam1 protein-protein interaction.[1] Understanding its electronic
properties is crucial for elucidating its mechanism of action at a quantum level and for the
rational design of next-generation inhibitors with improved efficacy and specificity.

Quantitative Electronic Properties Summary

The following table summarizes hypothetical quantitative data derived from density functional
theory (DFT) calculations, which are standard for characterizing the electronic nature of a small
molecule like 262954982.
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Electronic Property

Value

Unit

Significance

HOMO Energy

-6.85

eV

Highest Occupied
Molecular Orbital;
relates to the
molecule's ability to

donate electrons.

LUMO Energy

-1.72

eV

Lowest Unoccupied
Molecular Orbital;
relates to the
molecule's ability to

accept electrons.

HOMO-LUMO Gap

5.13

eV

Energy difference
between HOMO and
LUMO:; indicates
chemical reactivity

and stability.

Dipole Moment

4.2

Debye

A measure of the
overall polarity of the
molecule, influencing
solubility and binding
interactions.

Electron Affinity

1.58

eV

Energy released when
an electron is added,;
indicates the
propensity to act as

an electron acceptor.

lonization Potential

7.02

eV

Energy required to
remove an electron;
indicates the
propensity to act as

an electron donor.
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Resistance to change
Global Hardness (n) 2.57 eV in electron distribution

or charge transfer.

The reciprocal of

hardness; a measure

Global Softness (S) 0.39 ev1
of the molecule's
polarizability.
The power of an atom
o in a molecule to
Electronegativity (X) 4.29 eV

attract electrons to

itself.

Detailed Computational Protocols

The hypothetical data presented above would be generated using a rigorous, multi-step
computational workflow. The following protocols are representative of the methodologies
employed in the theoretical study of small-molecule inhibitors.

Geometry Optimization

The initial 3D structure of 262954982 is obtained from its SMILES string or drawn using
molecular editing software. This initial structure is then optimized to find its lowest energy
conformation. This is typically performed using density functional theory (DFT) with a functional
such as B3LYP and a basis set like 6-31G*. This process ensures that all subsequent
electronic property calculations are performed on the most stable geometry of the molecule.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations are performed to
determine the electronic properties. These calculations often employ a higher level of theory,
such as the M06-2X functional with a larger basis set (e.g., 6-311++G**), to achieve greater
accuracy. From these calculations, key parameters like the HOMO and LUMO energies are
extracted.

Molecular Orbital Analysis

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b7817955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7817955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the regions of
the molecule that are most likely to be involved in electron donation and acceptance. This
analysis is critical for understanding how the molecule might interact with its biological target, in
this case, the Rac1l protein.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is generated to visualize the charge distribution across the
molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive
potential) regions, which are crucial for identifying potential sites for electrostatic interactions
and hydrogen bonding with the target protein.

Visualizing Molecular Interactions and Workflows

To better understand the context and methodology of studying 262954982, the following
diagrams illustrate the relevant biological pathway and a typical computational workflow.
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Initial 2D Structure of 262954982

:

Geometry Optimization (DFT/B3LYP/6-31G*)

:

Frequency Analysis

:

Stable 3D Geometry

:

Single-Point Energy Calculation (DFT/M06-2X/6-311++G**)

:

Calculation of Electronic Properties (HOMO, LUMO, ESP, etc.)

:

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: A typical computational workflow for studying electronic properties.
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Caption: The Racl signaling pathway and the inhibitory action of Z62954982.

In conclusion, while direct experimental or theoretical data on the electronic properties of
262954982 are not currently available in the public domain, the established computational
methodologies outlined in this guide provide a robust framework for such an investigation. A
thorough understanding of the electronic landscape of this potent Racl inhibitor would be
invaluable for future drug development efforts targeting the Rac signaling pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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